

spectroscopic analysis of (Z)-2-Acetamido-3-phenylacrylic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-2-Acetamido-3-phenylacrylic acid

Cat. No.: B188850

[Get Quote](#)

Spectroscopic Analysis of (Z)-2-Acetamido-3-phenylacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **(Z)-2-Acetamido-3-phenylacrylic acid**, a key intermediate in the synthesis of various biologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for these analyses.

Introduction

(Z)-2-Acetamido-3-phenylacrylic acid is a crucial building block in organic synthesis, particularly in the preparation of unnatural amino acids and heterocyclic compounds with potential therapeutic applications. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and drug development. This guide presents a detailed spectroscopic characterization to aid researchers in its identification and quality control.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for **(Z)-2-Acetamido-3-phenylacrylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **(Z)-2-Acetamido-3-phenylacrylic acid** provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for **(Z)-2-Acetamido-3-phenylacrylic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4-7.6	m	5H	Phenyl-H
~7.2	s	1H	Vinyl-H
~2.1	s	3H	Acetyl-CH ₃
~9.0	br s	1H	NH
~12.0	br s	1H	COOH

Note: The chemical shifts for the NH and COOH protons can be variable and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data for **(Z)-2-Acetamido-3-phenylacrylic acid**

Chemical Shift (δ) ppm	Assignment
~170.5	Carboxyl C=O
~168.0	Amide C=O
~134.0	Phenyl C (quaternary)
~130.0	Phenyl CH
~129.5	Phenyl CH
~128.5	Phenyl CH
~131.0	Vinyl C-Ph
~128.0	Vinyl C-NH
~23.0	Acetyl CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **(Z)-2-Acetamido-3-phenylacrylic acid** shows characteristic absorption bands for the carboxylic acid, amide, and aromatic functional groups.

Table 3: Key IR Absorption Bands for **(Z)-2-Acetamido-3-phenylacrylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400	Broad	O-H stretch (Carboxylic acid)
~3200	Medium	N-H stretch (Amide)
~1700	Strong	C=O stretch (Carboxylic acid)
~1650	Strong	C=O stretch (Amide I)
~1620	Medium	C=C stretch (Alkene)
~1540	Medium	N-H bend (Amide II)
3100-3000	Medium	C-H stretch (Aromatic)
1600, 1495, 1450	Medium-Weak	C=C stretch (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **(Z)-2-Acetamido-3-phenylacrylic acid** would show a molecular ion peak corresponding to its molecular weight (205.21 g/mol) and characteristic fragment ions.

Table 4: Mass Spectrometry Data for **(Z)-2-Acetamido-3-phenylacrylic acid**

m/z	Possible Fragment
205	[M] ⁺ (Molecular Ion)
188	[M - OH] ⁺
162	[M - COOH] ⁺
146	[M - COOH - CH ₃] ⁺
103	[C ₆ H ₅ -C=CH] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

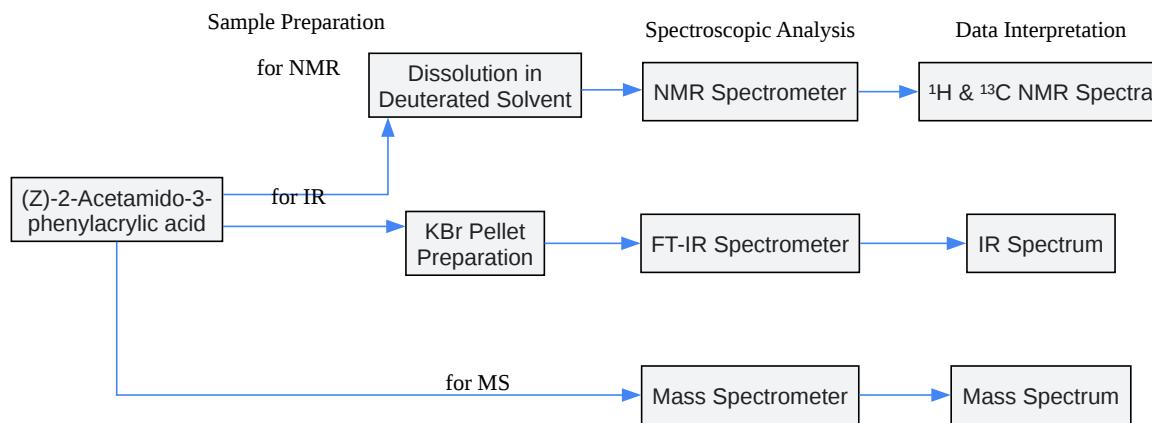
The following are generalized experimental protocols for the spectroscopic analysis of **(Z)-2-Acetamido-3-phenylacrylic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(Z)-2-Acetamido-3-phenylacrylic acid** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

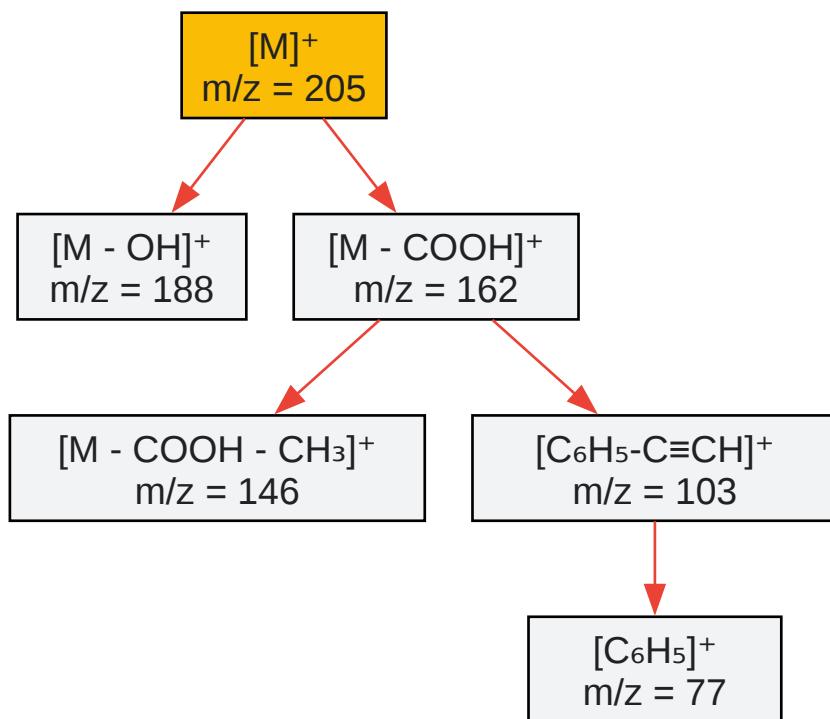
Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.


Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

- Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and identify the fragmentation pattern.


Visualizations

The following diagrams illustrate the key structural features and analytical workflows.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **(Z)-2-Acetamido-3-phenylacrylic acid**.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectral fragmentation pathway for **(Z)-2-Acetamido-3-phenylacrylic acid**.

Caption: Key NMR and IR spectral correlations for **(Z)-2-Acetamido-3-phenylacrylic acid**.

Note: An actual image of the chemical structure would be embedded in a real-world application of the DOT script above for the NMR/IR correlations diagram.

This technical guide provides a foundational understanding of the spectroscopic properties of **(Z)-2-Acetamido-3-phenylacrylic acid**. Researchers are encouraged to use this information as a reference for compound identification, purity assessment, and further structural studies.

- To cite this document: BenchChem. [spectroscopic analysis of (Z)-2-Acetamido-3-phenylacrylic acid (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188850#spectroscopic-analysis-of-z-2-acetamido-3-phenylacrylic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com